
(Z)-carbamoylimino-oxido-phenylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-carbamoylimino-oxido-phenylazanium is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its specific arrangement of atoms, which includes a carbamoyl group, an oxido group, and a phenylazanium moiety. Its distinct configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-carbamoylimino-oxido-phenylazanium typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of a phenylamine derivative with a carbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate product is then treated with an oxidizing agent to introduce the oxido group, followed by purification steps to isolate the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-carbamoylimino-oxido-phenylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to remove the oxido group, yielding different products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Catalysts: Transition metal catalysts such as palladium and platinum are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-carbamoylimino-oxido-phenylazanium is used as a reagent in organic synthesis. Its ability to undergo various reactions makes it a versatile building block for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with enzymes and other biomolecules can provide insights into cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (Z)-carbamoylimino-oxido-phenylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and context. Its effects are mediated through the formation of covalent or non-covalent bonds with the target molecules, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolpidem: A nonbenzodiazepine hypnotic agent with a similar oxido group.
Zaleplon: Another nonbenzodiazepine with a comparable structure.
Eszopiclone: A cyclopyrrolone with similar pharmacological properties.
Uniqueness
(Z)-carbamoylimino-oxido-phenylazanium is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility sets it apart from other similar compounds and makes it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
60142-49-6 |
|---|---|
Formule moléculaire |
C7H7N3O2 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
(Z)-carbamoylimino-oxido-phenylazanium |
InChI |
InChI=1S/C7H7N3O2/c8-7(11)9-10(12)6-4-2-1-3-5-6/h1-5H,(H2,8,11)/b10-9- |
Clé InChI |
HKOXXQJTSXWQCZ-KTKRTIGZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/[N+](=N/C(=O)N)/[O-] |
SMILES canonique |
C1=CC=C(C=C1)[N+](=NC(=O)N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diazene, 1-[2-methyl-5-(1-methylethyl)-4-(2-phenyldiazenyl)phenyl]-2-phenyl-](/img/structure/B14158615.png)
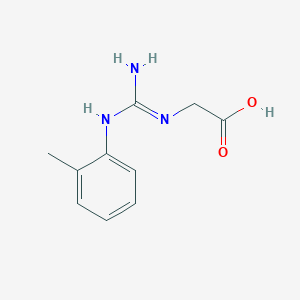
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
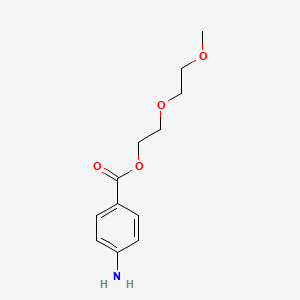
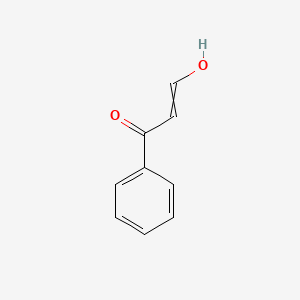
![4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B14158653.png)
![(3aS,4R,9bR)-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14158654.png)
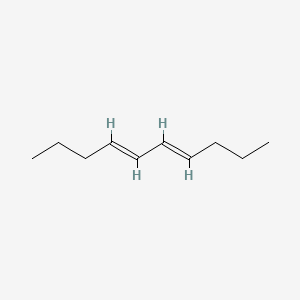
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
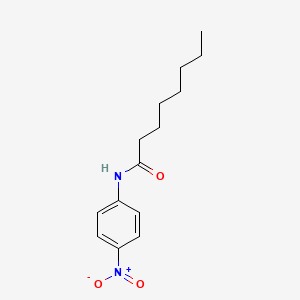

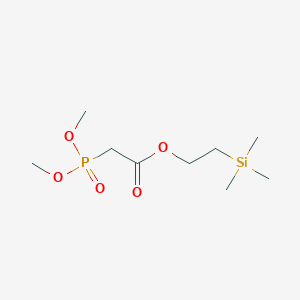
![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
